cis-3-Hexen-1-ol
Overview
Description
cis-3-Hexen-1-ol is a volatile organic compound that is commonly associated with the characteristic aroma of green tea, often described as a "green" or "grassy" odor. It is a green leaf volatile emitted from plants, particularly under stress conditions, and plays a significant role in the flavor profile of various foods and beverages .
Synthesis Analysis
The synthesis of cis-3-Hexen-1-ol and its derivatives can be achieved through various chemical processes. One such method involves a highly diastereoselective one-pot synthesis that proceeds via hydroboration of a terminal alkyne, transmetalation to zinc, and reductive elimination to form a divinylzinc intermediate. This intermediate can then be trapped by ketones or aldehydes to yield cis-3-hexene-1,6-diols . Another approach for synthesizing flavor compounds like cis-3-hexen-1-yl acetate involves the use of immobilized lipase to catalyze the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane .
Molecular Structure Analysis
The molecular structure of cis-3-Hexen-1-ol has been studied using various techniques, including gas electron diffraction and molecular mechanical calculations. These studies have provided insights into the conformational preferences of the molecule and its isomers, such as cis- and trans-3-hexene .
Chemical Reactions Analysis
cis-3-Hexen-1-ol undergoes various chemical reactions, including oxidation and ozonolysis. The hydroxyl radical-initiated oxidation and ozonolysis of cis-3-Hexen-1-ol can lead to the formation of organosulfates, which are significant components of secondary organic aerosol (SOA) in the atmosphere. These reactions have been characterized using advanced mass spectrometry techniques, and the resulting organosulfates have been identified in ambient aerosol samples .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-3-Hexen-1-ol have been extensively studied. Thermodynamic properties such as density, viscosity, refractive index, and speed of sound have been measured for both the pure substance and its binary systems with n-hexane. These studies have revealed the influence of the double bond in cis-3-Hexen-1-ol on the properties of mixtures, as evidenced by deviations in viscosity and other properties. FT-IR spectroscopy and quantum chemical calculations have been used to analyze molecular interactions and confirm the role of the double bond .
Toxicity Analysis
Toxicity studies on cis-3-Hexen-1-ol have been conducted to determine its safety profile. Acute toxicity studies in rats and mice have established the LD50 values for oral and intraperitoneal routes. Short-term toxicity studies in rats have identified a no-effect level in drinking water, providing an estimate of the compound's intake that is considered safe .
Scientific Research Applications
Biosynthesis and Food Industry Applications
- Cis-3-hexen-1-yl acetate, derived from cis-3-hexen-1-ol, is significant in the food industry for its fruity odor and natural green notes. Research on the optimized lipase-catalyzed biosynthesis of this compound in n-hexane has been conducted, highlighting its importance in flavor compound synthesis (Chiang, Chang, & Shieh, 2003).
Chemical Reactions and Membrane Reactor Studies
- The dehydrogenation of cis-3-hexen-1-ol has been studied using a hydrogen permeable palladium membrane reactor. This research is crucial in understanding the chemical processes and product formation involving cis-3-hexen-1-ol (Sato, Yokoyama, Miki, & Itoh, 2007).
Environmental Impact Studies
- Cis-3-hexen-1-ol plays a role in the formation of secondary organic aerosols (SOA) in the atmosphere, as demonstrated in studies exploring the oxidation of this compound and the resultant organosulfates. Such research contributes significantly to our understanding of atmospheric chemistry and environmental impact (Barbosa et al., 2017).
Aroma Analysis in Food and Beverages
- Investigations into the role of cis-3-hexen-1-ol in the aroma of green tea have shown its significant impact on the overall sensory experience. This research highlights its relevance in the food industry, particularly in flavor and aroma enhancement (Nie et al., 2020).
Genetic Research and Odor Perception
- Genetic variations in odorant receptors, such as OR2J3, have been linked to the ability to detect cis-3-hexen-1-ol. This research is pivotal in understanding the genetic basis of odor perception and its implications in flavor and fragrance industries (McRae et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(Z)-hex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLHIIWVXFIJGU-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022137 | |
Record name | (Z)-3-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a powerful, grassy-green odour | |
Record name | 3-Hexen-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | cis-3-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
156-157 °C, Boiling point: 55-56 °C at 9 mm Hg, 156.50 °C. @ 760.00 mm Hg | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
Flash Point: 130 °F/ 54 °C/closed cup/ | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol and ether, Soluble in alcohol, propylene glycol, fixed oils, soluble in alcohol, propylene glycol and most fixed oils | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-3-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846 at 22/15 °C, 0.846-0.850 | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-3-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-3-Hexen-1-ol | |
Color/Form |
Colorless liquid | |
CAS RN |
928-96-1 | |
Record name | cis-3-Hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hexenol | |
Source | ChemIDplus | |
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Record name | cis-3-Hexen-1-ol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74451 | |
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Record name | 3-Hexen-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-3-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-hex-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HEXEN-1-OL, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14F8G75P4 | |
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Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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